molecular formula C17H15ClF3N3S B11482600 5-(2-Chlorobenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

5-(2-Chlorobenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

Cat. No.: B11482600
M. Wt: 385.8 g/mol
InChI Key: KBBATWOBLDGCCS-UHFFFAOYSA-N
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Description

5-[(2-chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione is a complex organic compound that belongs to the class of triazinane derivatives. This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group and a trifluoromethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzyl chloride with 3-(trifluoromethyl)aniline to form an intermediate, which is then cyclized with thiourea under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chlorophenyl)methyl]-1-phenyl-1,3,5-triazinane-2-thione
  • 5-[(2-chlorophenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

Uniqueness

Compared to similar compounds, 5-[(2-chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione exhibits unique properties due to the position of the trifluoromethyl group. This positioning can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15ClF3N3S

Molecular Weight

385.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

InChI

InChI=1S/C17H15ClF3N3S/c18-15-7-2-1-4-12(15)9-23-10-22-16(25)24(11-23)14-6-3-5-13(8-14)17(19,20)21/h1-8H,9-11H2,(H,22,25)

InChI Key

KBBATWOBLDGCCS-UHFFFAOYSA-N

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CC=C2Cl)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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